N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide
Description
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a fluorophenyl group, and an amide linkage
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15FN2O2/c15-12-5-3-11(4-6-12)10-16-7-8-17-14(18)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2,(H,17,18) |
InChI Key |
UPGYXGRCTXPCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan-2-carboxylic acid and the amine derivative containing the fluorophenyl group.
Industrial Production Methods
Industrial production of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with a chlorine atom instead of fluorine.
N-(2-{[(4-BROMOPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with a bromine atom instead of fluorine.
N-(2-{[(4-IODOPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with an iodine atom instead of fluorine.
Uniqueness
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
